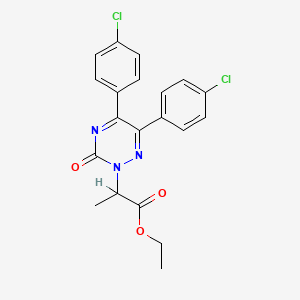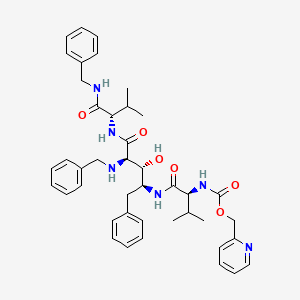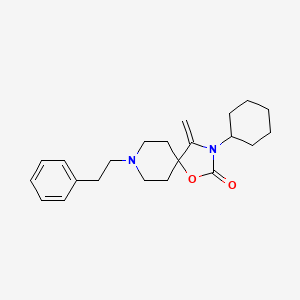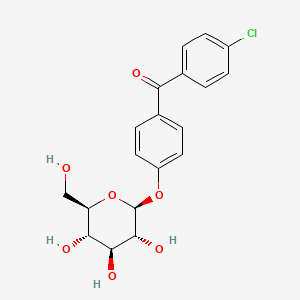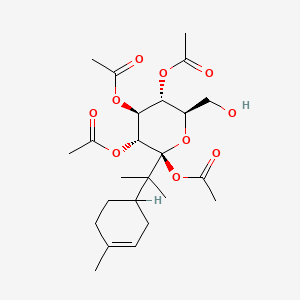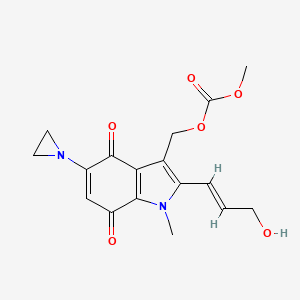
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves multiple stepsThe reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The aziridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted indole-quinones and hydroquinones, which can have different biological activities and properties .
科学的研究の応用
Chemistry: As a precursor for the synthesis of other biologically active compounds.
Biology: For studying the mechanisms of enzyme inhibition and DNA interaction.
Medicine: As an anti-cancer agent, particularly in the treatment of bladder cancer.
Industry: In the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- involves the formation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce DNA damage and apoptosis in cancer cells. The compound targets specific enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
類似化合物との比較
Similar Compounds
Mitomycin C: Another indole-quinone derivative with anti-cancer properties.
EO-9: A related compound with similar structural features and biological activities.
Uniqueness
Carbonic acid, (5-(1-aziridinyl)-4,7-dihydro-2-(3-hydroxy-1-propenyl)-1-methyl-4,7-dioxo-1H-indol-3-yl)methyl methyl ester, (E)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS selectively in cancer cells sets it apart from other similar compounds .
特性
CAS番号 |
185900-92-9 |
|---|---|
分子式 |
C17H18N2O6 |
分子量 |
346.3 g/mol |
IUPAC名 |
[5-(aziridin-1-yl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methyl-4,7-dioxoindol-3-yl]methyl methyl carbonate |
InChI |
InChI=1S/C17H18N2O6/c1-18-11(4-3-7-20)10(9-25-17(23)24-2)14-15(18)13(21)8-12(16(14)22)19-5-6-19/h3-4,8,20H,5-7,9H2,1-2H3/b4-3+ |
InChIキー |
PGPRDAZFTJUMRW-ONEGZZNKSA-N |
異性体SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)/C=C/CO |
正規SMILES |
CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)COC(=O)OC)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)


